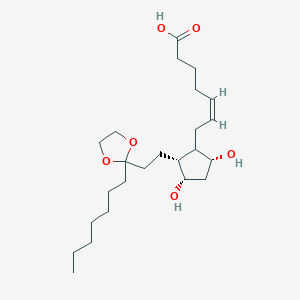
Fluorescein Alkynylamino-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein Alkynylamino-ATP is a derivative of ATP (Adenosine Triphosphate), formed by the connection of a fluorescein group and an alkynyl group with ATP . It is primarily composed of three parts: adenine, phosphate groups, and a fluorescein group . The adenine part is the same as regular ATP, containing an adenine nucleoside and three phosphate groups . Fluorescein Alkynylamino-ATP can be used to evaluate cellular energy states and the rate of DNA/RNA synthesis .
Molecular Structure Analysis
Fluorescein Alkynylamino-ATP has a complex structure with a total of 118 bonds, including 77 non-H bonds, 35 multiple bonds, 16 rotatable bonds, 6 double bonds, 1 triple bond, and 28 aromatic bonds . It also contains 3 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 aromatic ester, and 1 aliphatic secondary amide .Chemical Reactions Analysis
Fluorescein Alkynylamino-ATP is involved in various biochemical reactions. For instance, it plays a crucial role in ATP-dependent chromatin remodeling enzymes . Fluorogenic reactions, which generate fluorescence from non-fluorescent reactants, are also a significant part of its chemical reactions .Applications De Recherche Scientifique
Biological Applications of Aptamer-Based Fluorescent Biosensors
Fluorescein Alkynylamino-ATP is used in the development of aptamer-based fluorescent biosensors . These biosensors are widely used in biological applications to diagnose diseases as well as prevent diseases by detecting cancer cells, viruses, and various biomarkers including nucleic acids and proteins as well as biotoxins and bacteria from food . They have the advantages of a high sensitivity, selectivity, rapidity, a simple detection process, and a low price .
Imaging Applications of Fluorescent Probes for ATP
Fluorescent probes have obvious advantages in imaging ATP in cells and in vivo due to their high sensitivity, good selectivity, real-time imaging, and good biocompatibility . Fluorescein Alkynylamino-ATP is used in the formulation of an extensive array of fluorescent probes targeting ATP to enable the visualization of ATP within cells and in vivo .
Design Strategies of Fluorescent Probes for ATP
Fluorescein Alkynylamino-ATP is used in the design strategies of ATP fluorescent probes . These strategies are mainly based on organic small molecules, metal complexes, and water-soluble conjugated polymers .
Disease Marker Imaging
Fluorescein Alkynylamino-ATP is used in the practical applications of ATP fluorescent probes in the imaging of target organelles, cell biological events, and disease markers .
Synthesis of Fluorescent Probes
Fluorescein Alkynylamino-ATP is used in the synthesis of fluorescent probes . These probes are synthesized to perform specific functions in the field of biology, chemistry or materials science, such as detecting molecules, cells or biological processes .
Understanding Cell Biological Events
Fluorescein Alkynylamino-ATP is used in understanding cell biological events . The precise detection of ATP within cells holds immense significance in understanding cell biological events and related disease development .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[[(2R,3R,4S,5R)-5-[4-amino-5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-ynyl]pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H41N6O20P3/c42-36-33-22(18-47(37(33)46-20-45-36)39-35(52)34(51)31(64-39)19-62-69(58,59)67-70(60,61)66-68(55,56)57)5-4-14-43-32(50)6-2-1-3-13-44-38(53)21-7-10-26-25(15-21)40(54)65-41(26)27-11-8-23(48)16-29(27)63-30-17-24(49)9-12-28(30)41/h7-12,15-18,20,31,34-35,39,48-49,51-52H,1-3,6,13-14,19H2,(H,43,50)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t31-,34+,35+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFIASPKHCGSRA-JLRXDUNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)C5C(C(C(O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)NCC#CC3=CN(C4=NC=NC(=C34)N)[C@H]5[C@H]([C@H]([C@H](O5)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)OC26C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H41N6O20P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1030.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein Alkynylamino-ATP | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




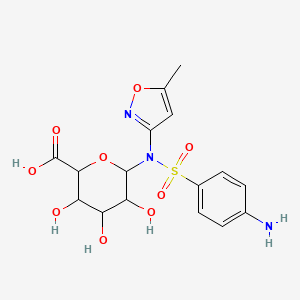
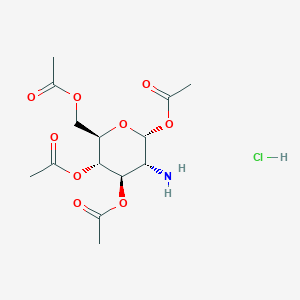
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)
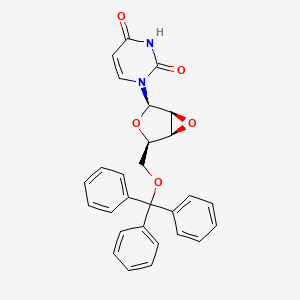
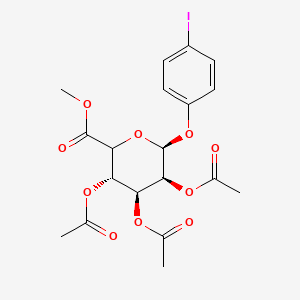
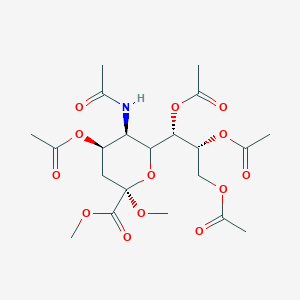
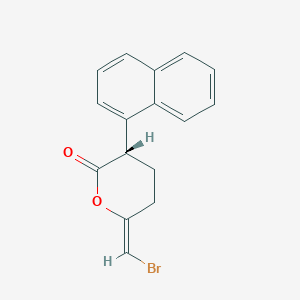
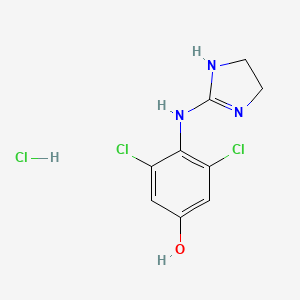
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
